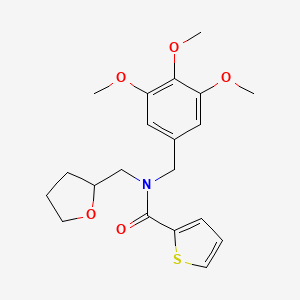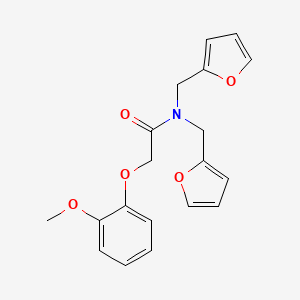![molecular formula C19H28N2O B11376690 (2-Methylphenyl){2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}methanone](/img/structure/B11376690.png)
(2-Methylphenyl){2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-METHYLBENZOYL)-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHYLBENZOYL)-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE typically involves the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 2-methylbenzoyl group: This step usually involves acylation reactions using 2-methylbenzoyl chloride and a suitable base.
Attachment of the pyrrolidin-1-yl ethyl group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(2-METHYLBENZOYL)-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals or as intermediates in chemical synthesis.
作用機序
(2-メチルフェニル){2-[2-(ピロリジン-1-イル)エチル]ピペリジン-1-イル}メタノンの作用機序には、受容体や酵素などの特定の分子標的との相互作用が含まれます。この化合物の構造により、これらの標的の活性部位に適合し、その活性を調節できます。これにより、標的や使用の状況に応じて、さまざまな生物学的効果が生じます。
類似化合物:
(2-メチルフェニル){2-[2-(ピペリジン-1-イル)エチル]ピペリジン-1-イル}メタノン: ピロリジン環がありません。これは、結合親和性と生物学的活性を影響を与える可能性があります。
(2-メチルフェニル){2-[2-(モルホリン-1-イル)エチル]ピペリジン-1-イル}メタノン: ピロリジンではなくモルホリン環が含まれており、薬物動態特性が変化する可能性があります。
独自性: (2-メチルフェニル){2-[2-(ピロリジン-1-イル)エチル]ピペリジン-1-イル}メタノンにピペリジン環とピロリジン環の両方が存在することは、さまざまな分子標的に相互作用できるユニークな構造的枠組みを提供します。そのため、さまざまな用途に適した汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
1-Benzoylpiperidine: Lacks the pyrrolidin-1-yl ethyl group.
2-Methylbenzoylpiperidine: Similar structure but without the pyrrolidin-1-yl ethyl group.
N-(2-Pyrrolidin-1-yl ethyl)piperidine: Lacks the 2-methylbenzoyl group.
Uniqueness
1-(2-METHYLBENZOYL)-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE is unique due to the presence of both the 2-methylbenzoyl and pyrrolidin-1-yl ethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
For precise and detailed information, consulting scientific literature and databases is recommended
特性
分子式 |
C19H28N2O |
|---|---|
分子量 |
300.4 g/mol |
IUPAC名 |
(2-methylphenyl)-[2-(2-pyrrolidin-1-ylethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C19H28N2O/c1-16-8-2-3-10-18(16)19(22)21-14-5-4-9-17(21)11-15-20-12-6-7-13-20/h2-3,8,10,17H,4-7,9,11-15H2,1H3 |
InChIキー |
NNNXJEJRSULNDF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(=O)N2CCCCC2CCN3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[benzyl(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(4-fluorophenyl)pyrimidine-4-carboxamide](/img/structure/B11376609.png)

![5-chloro-N-(2,5-dimethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11376616.png)
![N-(3-chloro-2-methylphenyl)-2-(ethylsulfonyl)-5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide](/img/structure/B11376621.png)
![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11376635.png)

![2-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11376640.png)
![Butyl 4-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate](/img/structure/B11376646.png)
![1-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B11376656.png)
![4-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B11376662.png)
![8-(2-methoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11376673.png)
![5-(3,5-dimethylpiperidin-1-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11376676.png)
![2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile](/img/structure/B11376683.png)

